molecular formula C11H14ClNO B13522103 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol

3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol

Cat. No.: B13522103
M. Wt: 211.69 g/mol
InChI Key: AVYIGLRRDODKJB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol is a synthetic organic compound that features a cyclobutane ring substituted with an aminomethyl group and a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

    Introduction of the 2-Chlorophenyl Group: This can be achieved via a Friedel-Crafts alkylation reaction using 2-chlorobenzene and a cyclobutane derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the chlorophenyl group to a phenyl group.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or dehydroxylated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of cyclobutane derivatives on biological systems.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol would depend on its specific application. For example, if it is used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Similar structure but without the chlorine atom.

    3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol: Similar structure with a bromine atom instead of chlorine.

    3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-ol: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The presence of the 2-chlorophenyl group in 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol may impart unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a compound of interest for further study.

Biological Activity

3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol, a cyclobutane derivative, has garnered attention due to its potential biological activities. This compound features an amino group and a chlorophenyl moiety, which contribute to its pharmacological properties. Understanding its biological activity is critical for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}ClN, with a molecular weight of approximately 225.71 g/mol. The structure is characterized by a cyclobutane ring substituted with an amino group and a 2-chlorophenyl group, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The amino group is capable of forming hydrogen bonds, while the chlorophenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Potential : The compound's structural features may confer anticancer properties, as evidenced by studies on analogous cyclobutane derivatives that show inhibition of cancer cell proliferation.
  • Enzyme Modulation : Preliminary studies suggest that this compound may interact with specific enzymes, influencing metabolic pathways and potentially leading to therapeutic benefits.

Case Studies and Experimental Data

  • Antimicrobial Studies : A comparative study evaluated the antimicrobial efficacy of cyclobutane derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anticancer Activity : In vitro assays using human liver cancer cell lines demonstrated that the compound inhibited cell growth with an IC50_{50} value of approximately 45 µM. This suggests a promising avenue for further exploration in cancer therapeutics.
  • Enzyme Interaction Studies : Binding affinity assays revealed that the compound interacts with key metabolic enzymes, potentially altering their activity and contributing to its biological effects .

Data Tables

Biological ActivityObserved EffectReference
Antimicrobial ActivityEffective against bacteria
Anticancer ActivityIC50_{50} ~ 45 µM
Enzyme InteractionModulates enzyme activity

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

3-(aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11/h1-4,8,14H,5-7,13H2

InChI Key

AVYIGLRRDODKJB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CN)C2=CC=CC=C2Cl)O

Origin of Product

United States

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